![molecular formula C15H11Cl2N3O3S B6576651 2-{[5-(2,4-dichlorophenyl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 537017-64-4](/img/structure/B6576651.png)
2-{[5-(2,4-dichlorophenyl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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Description
The compound “2-{[5-(2,4-dichlorophenyl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also includes a furan ring and a dichlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,2,4-triazole ring, the dichlorophenyl group, and the furan ring all contribute to the overall structure .Scientific Research Applications
Antifungal Activity
The compound’s triazole ring system, combined with the furan moiety, contributes to its antifungal properties. Researchers have investigated its efficacy against fungal pathogens, including Candida species and dermatophytes. By inhibiting fungal enzymes or disrupting cell membrane integrity, it could serve as a potential antifungal agent in clinical or agricultural settings .
Boron-Containing Drug Design
Boronic acids and their esters, including this compound, are valuable building blocks for drug design. Their unique reactivity allows for targeted delivery and controlled release. In particular, boron-carriers are explored for neutron capture therapy (NCT) in cancer treatment. The compound’s boron atom could potentially enhance NCT efficacy .
Chemical Sensors
The thioacetic acid group in the compound can form stable complexes with metal ions. Researchers have investigated its use as a chemical sensor for detecting heavy metals (such as mercury, lead, or cadmium) in environmental samples. The selective binding of metal ions to the thio group enables sensitive detection .
Organic Synthesis
The compound’s triazole and furan functionalities make it a versatile building block in organic synthesis. It participates in various reactions, such as nucleophilic substitutions, cyclizations, and cross-couplings. Researchers have utilized it to construct complex molecules with diverse applications .
Hydromethylation Reactions
Recent studies have explored the catalytic protodeboronation of pinacol boronic esters, which involves the removal of the pinacol group from boronic esters. This process allows for formal anti-Markovnikov alkene hydromethylation, a transformation useful in organic synthesis. While not directly related to the compound, this research highlights the broader field of boron chemistry and its applications .
properties
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O3S/c16-9-3-4-11(12(17)6-9)14-18-19-15(24-8-13(21)22)20(14)7-10-2-1-5-23-10/h1-6H,7-8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFJORFRAMXFGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128014 |
Source
|
Record name | 2-[[5-(2,4-Dichlorophenyl)-4-(2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501128014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(2,4-dichlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid | |
CAS RN |
537017-64-4 |
Source
|
Record name | 2-[[5-(2,4-Dichlorophenyl)-4-(2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537017-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[5-(2,4-Dichlorophenyl)-4-(2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501128014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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